Phenpromethazine, a synthetic opioid derivative, was first synthesized in the 1940s and initially investigated for its potential use as a nasal decongestant and local anesthetic. Source: European Medicines Agency - Phenpromethazine Assessment Report
Early research from the 1950s and 1960s explored phenpromethazine's potential as an antitussive (cough suppressant) due to its central nervous system (CNS) depressant effects. Studies demonstrated some efficacy in reducing cough, but concerns regarding potential dependence and abuse emerged. Source: Journal of Pharmaceutical Sciences - A Review of Cough and Cold Remedies:
Due to these concerns, regulatory bodies like the FDA are discouraging the use of phenpromethazine-containing cough syrups and recommend alternative cough suppressants whenever possible.
Despite its limited role in modern medicine, some ongoing research explores alternative applications for phenpromethazine, such as:
Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic compound classified within the phenethylamine family. It is structurally related to methamphetamine and has been used historically as a nasal decongestant under the trade name Vonedrine. Its molecular formula is C₁₀H₁₅N, with a molecular weight of 149.23 g/mol . The compound acts primarily as a stimulant, affecting the sympathetic nervous system by mimicking the effects of catecholamines like norepinephrine.
As a stimulant, phenpromethamine is thought to work by increasing the release of neurotransmitters like dopamine and norepinephrine in the central nervous system []. This can lead to increased alertness, energy, and focus. However, unlike some decongestants that act locally, phenpromethamine's effects are systemic due to its influence on the central nervous system.
Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.
As a sympathomimetic agent, phenpromethamine stimulates adrenergic receptors, leading to increased levels of norepinephrine and dopamine. This results in physiological effects such as elevated heart rate and blood pressure. The compound acts as an agonist at these receptors, activating G-proteins and enhancing the production of cyclic adenosine monophosphate (cAMP), which further influences various biochemical pathways . Its mass spectra are nearly identical to those of methamphetamine when analyzed using liquid chromatography/mass spectrometry, complicating its identification in analytical settings .
Phenpromethamine can be synthesized through various methods:
Historically, phenpromethamine was used as a nasal decongestant and for its stimulant properties. It has been marketed for increasing energy and improving athletic performance, although there is insufficient scientific evidence supporting its efficacy for these uses. Currently, it is recognized for its potential risks, including cardiovascular side effects similar to those associated with other stimulants .
Phenpromethamine may interact with other stimulant drugs, potentially leading to serious cardiovascular issues such as increased heart rate and high blood pressure. Caution is advised when combining it with other stimulants due to these risks . The compound is prohibited in sports by the World Anti-Doping Agency due to its stimulant properties .
Phenpromethamine shares structural similarities with several compounds within the phenethylamine class. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Relation | Unique Features |
|---|---|---|
| Methamphetamine | Primary analogue | Stronger psychoactive effects; widely abused |
| Amphetamine | Structural isomer | Used therapeutically for ADHD; less potent stimulant |
| β-Methylphenylethylamine | Isomer | Similar mass spectra; less potent |
| Phentermine | Structural analogue | Approved for weight loss; different pharmacological profile |
Phenpromethamine's unique position lies in its specific sympathomimetic activity and historical use as a decongestant, distinguishing it from other compounds that may have broader therapeutic applications or higher abuse potential .
Phenpromethamine, chemically known as N-methyl-2-phenylpropan-1-amine, is synthesized primarily through reductive amination pathways that convert carbonyl compounds to amines via intermediate imine formation [1] [2]. The most established synthetic route involves the reaction of phenylacetone with methylamine under reductive conditions, representing a direct application of the reductive amination methodology [21].
The fundamental mechanism of phenpromethamine synthesis follows the classical reductive amination process, wherein phenylacetone serves as the carbonyl substrate and methylamine functions as the nitrogen nucleophile [13] [14]. The reaction proceeds through initial nucleophilic attack of methylamine on the carbonyl carbon of phenylacetone, forming a hemiaminal intermediate that subsequently undergoes dehydration to yield the corresponding imine [13]. This imine intermediate is then reduced to the final amine product using appropriate reducing agents [14].
Table 1: Standard Reductive Amination Conditions for Phenpromethamine Synthesis
| Parameter | Optimal Range | Reference Conditions |
|---|---|---|
| Temperature | 85-96°C | 93°C for maximum yield [34] |
| Reaction Time | 3.5-4.5 hours | 4 hours standard [34] |
| Pressure | 1-3 atmospheres | 3 atmospheres for safety [23] |
| Water Content | <10% | <5% preferred for Schiff base formation [23] |
| pH Range | 4-5 | Mildly acidic conditions [13] |
The choice of reducing agent significantly influences both reaction efficiency and product purity [14] [26]. Sodium borohydride represents the most commonly employed reducing agent, though sodium cyanoborohydride offers superior selectivity by preferentially reducing the imine intermediate while leaving unreacted carbonyl compounds intact [14] [26]. Titanium tetraisopropoxide combined with sodium borohydride has demonstrated exceptional efficiency in phenethylamine synthesis, providing high yields under mild conditions [19].
Advanced synthetic approaches have incorporated catalytic systems to enhance reaction efficiency and selectivity [15] [16]. Ruthenium-based catalysts, particularly those incorporating benzimidazole derivatives, have shown remarkable activity in the reductive amination of acetophenone derivatives [15]. These catalytic systems operate optimally at 85°C, with higher temperatures favoring competing hydrogen transfer reactions that reduce overall selectivity [15].
The stereochemical outcome of phenpromethamine synthesis via reductive amination typically yields racemic mixtures, as the reduction step is not inherently stereoselective [21]. However, recent developments in asymmetric catalysis have demonstrated the potential for enantioselective synthesis using chiral imine reductases, which can achieve high enantioselectivity through dynamic kinetic resolution processes [6].
Industrial implementations of reductive amination for phenpromethamine synthesis require careful control of reaction parameters to minimize side reactions and maximize product yield [22] [23]. The primary competing reaction involves the direct reduction of phenylacetone to phenylpropanol, which can be suppressed by maintaining hydrogen pressure below 30 pounds per square inch and ensuring adequate methylamine concentration throughout the reaction [23].
Large-scale manufacturing of phenpromethamine demands sophisticated catalytic systems that balance activity, selectivity, and operational stability under industrial conditions [39] [40]. The optimization of catalytic processes represents a critical factor in determining the economic viability and environmental sustainability of phenpromethamine production [41].
Heterogeneous catalysis has emerged as the preferred approach for industrial phenpromethamine synthesis due to its inherent advantages in catalyst recovery and process control [41]. Supported metal catalysts, particularly palladium on carbon and platinum-based systems, have demonstrated exceptional performance in hydrogenation reactions required for the reductive amination process [23] [41]. These catalytic systems operate under moderate pressure conditions, typically ranging from 1.5 to 30 bar, with higher pressures generally yielding improved reaction rates and selectivity [41].
Table 2: Comparative Performance of Industrial Catalytic Systems
| Catalyst Type | Activity (mol/g·h) | Selectivity (%) | Operating Pressure (bar) | Lifetime (hours) |
|---|---|---|---|---|
| Palladium/Carbon | 2.8-3.2 | 92-95 | 3-15 | 2000-2500 [22] |
| Platinum/Alumina | 3.5-4.1 | 88-92 | 1.5-30 | 1800-2200 [41] |
| Ruthenium/Benzimidazole | 4.2-4.8 | 94-97 | 3-10 | 1500-1800 [15] |
| Nickel/Photoredox | 2.1-2.6 | 85-89 | 1-5 | 1200-1500 [35] |
The integration of advanced process control systems has revolutionized catalytic optimization in phenpromethamine manufacturing [40]. Real-time monitoring of reaction parameters, including temperature, pressure, and reactant concentrations, enables precise control of catalytic activity and selectivity [40]. Automated feedback systems can adjust process conditions in response to changing catalyst performance, maintaining optimal productivity throughout the catalyst lifetime [40].
Catalyst deactivation represents a significant challenge in industrial operations, primarily resulting from poisoning by impurities, sintering at elevated temperatures, and mechanical attrition [41]. Comprehensive catalyst management strategies include regular regeneration procedures, typically involving controlled oxidation followed by reduction cycles to restore catalytic activity [41]. Advanced catalyst formulations incorporate promoters and stabilizers to enhance resistance to deactivation mechanisms [39].
The development of multifunctional catalytic systems has shown particular promise for phenpromethamine synthesis [40]. These integrated platforms combine multiple catalytic functions within a single reactor system, enabling simultaneous imine formation and reduction while minimizing intermediate handling and associated losses [40]. Such systems demonstrate improved energy efficiency and reduced capital investment requirements compared to traditional multi-step processes [40].
Process intensification through microreactor technology has emerged as a transformative approach for catalytic optimization [43]. These miniaturized systems provide enhanced heat and mass transfer characteristics, enabling more precise control of reaction conditions and improved catalyst utilization [43]. Microreactor systems also facilitate rapid process development and scale-up studies, reducing the time required for catalyst optimization [43].
Purification of phenpromethamine from reaction mixtures requires sophisticated separation techniques to achieve the high purity standards demanded by industrial applications [27] [32]. The complex nature of reductive amination reaction mixtures, containing unreacted starting materials, byproducts, and catalyst residues, necessitates multi-stage purification strategies [27].
Crystallization represents the most widely employed purification technique for phenpromethamine, offering exceptional selectivity and the ability to achieve pharmaceutical-grade purity [27] [28]. The crystallization process involves controlled dissolution of the crude product in an appropriate solvent system followed by gradual cooling to promote selective crystal formation [28] [32]. Optimal crystallization conditions for phenpromethamine typically involve mixed solvent systems, with ethanol-water mixtures providing superior crystal quality and yield recovery [32].
Table 3: Purification Efficiency of Different Separation Techniques
| Technique | Purity Achieved (%) | Recovery Yield (%) | Processing Time (hours) | Cost Factor |
|---|---|---|---|---|
| Recrystallization | 99.2-99.8 | 88-92 | 12-24 | 1.0 [32] |
| Column Chromatography | 99.5-99.9 | 82-87 | 6-8 | 2.8 [29] |
| Liquid-Liquid Extraction | 95.5-97.2 | 94-96 | 2-4 | 0.6 [34] |
| Membrane Filtration | 97.8-98.5 | 91-94 | 3-5 | 1.4 [44] |
| Supercritical Fluid Extraction | 99.1-99.6 | 89-93 | 4-6 | 3.2 [44] |
Chromatographic purification techniques provide superior resolution for the separation of closely related impurities from phenpromethamine [29] [33]. High-performance liquid chromatography systems equipped with appropriate stationary phases enable baseline separation of structural analogs and stereoisomers [29]. Supercritical fluid chromatography has gained prominence for phenpromethamine purification due to its enhanced separation efficiency for lipophilic compounds and reduced solvent consumption [44].
Yield maximization strategies focus on optimizing reaction conditions to minimize byproduct formation while maximizing product selectivity [18] [38]. Temperature control represents a critical parameter, with optimal yields typically achieved at 93°C for zinc borohydride-mediated reductions [34]. Reaction time optimization studies have demonstrated that extended reaction periods beyond 4.5 hours do not significantly improve yields while increasing energy consumption and byproduct formation [34].
The implementation of continuous flow processing has revolutionized yield optimization in phenpromethamine synthesis [43]. Continuous reactors provide superior heat and mass transfer characteristics compared to batch systems, enabling more precise control of reaction conditions and reduced residence time distribution [43]. These systems consistently achieve yields 8-12% higher than equivalent batch processes while reducing processing time by 40-60% [43].
Solvent recovery and recycling represent essential components of sustainable purification strategies [18]. Advanced distillation systems enable recovery of over 95% of organic solvents used in purification processes, significantly reducing operating costs and environmental impact [18]. Membrane-based separation technologies have emerged as energy-efficient alternatives for solvent recovery, particularly for heat-sensitive systems [44].
Process analytical technology integration enables real-time monitoring of purification processes, facilitating immediate optimization of operating parameters [31]. Near-infrared spectroscopy and online high-performance liquid chromatography systems provide continuous feedback on product purity and yield, enabling dynamic process adjustment to maintain optimal performance [31].
Comprehensive analysis of byproducts formed during phenpromethamine synthesis provides crucial insights into reaction mechanisms and enables the development of strategies to minimize unwanted side reactions [25] [30]. The primary byproducts include phenylpropanol from direct carbonyl reduction, secondary amines from over-alkylation, and various oxidative degradation products [22] [23].
The formation of phenylpropanol represents the most significant competing reaction in phenpromethamine synthesis, resulting from direct reduction of the phenylacetone starting material [22] [23]. This side reaction becomes more pronounced at elevated hydrogen pressures and temperatures, accounting for 5-15% of product losses under suboptimal conditions [23]. Mechanistic studies have revealed that phenylpropanol formation occurs through direct hydride attack on the carbonyl carbon, competing with imine formation [22].
Table 4: Major Byproducts and Formation Mechanisms in Phenpromethamine Synthesis
| Byproduct | Formation Mechanism | Typical Yield (%) | Suppression Strategy |
|---|---|---|---|
| Phenylpropanol | Direct carbonyl reduction | 5-15 | Low H₂ pressure, excess methylamine [23] |
| Secondary amines | Over-alkylation | 2-8 | Controlled amine ratio [22] |
| N-formyl derivatives | Formylation side reaction | 1-4 | Piperidine treatment [25] |
| Oxidative products | Air oxidation | 0.5-2 | Inert atmosphere [30] |
| Dimeric species | Condensation reactions | 1-3 | Dilute conditions [30] |
Advanced analytical techniques have been employed to elucidate the detailed mechanisms of byproduct formation [25] [37]. Mass spectrometry analysis, particularly plasma desorption techniques, enables precise identification of byproduct structures and their formation pathways [25]. These studies have revealed that N-formyl derivatives arise from incomplete deprotection reactions when formyl protecting groups are employed during synthesis [25].
Computational chemistry approaches have provided significant insights into the mechanistic aspects of phenpromethamine synthesis [37]. Density functional theory calculations have mapped the complete reaction pathway, identifying transition states and intermediate species that determine product selectivity [37]. These theoretical studies have confirmed that imine formation represents the rate-determining step under typical reaction conditions, with subsequent reduction proceeding rapidly [37].
The role of catalyst surface properties in determining product selectivity has been extensively investigated through surface science techniques [37] [41]. X-ray photoelectron spectroscopy and scanning tunneling microscopy studies have revealed that catalyst surface morphology significantly influences the relative rates of imine formation versus direct carbonyl reduction [41]. Nanostructured catalyst surfaces with high-index facets demonstrate enhanced selectivity for the desired reductive amination pathway [45].
Kinetic isotope effect studies have provided definitive evidence for the proposed reaction mechanisms [37]. The observed primary kinetic isotope effect for carbon-hydrogen bond formation confirms that hydride transfer represents the rate-limiting step in the reduction phase of the reaction [37]. Secondary isotope effects associated with nitrogen-hydrogen bonds support the proposed imine intermediate formation mechanism [37].
Real-time monitoring of reaction progress using in-situ spectroscopic techniques has enabled detailed characterization of reaction kinetics and mechanism [30]. Fourier-transform infrared spectroscopy provides continuous monitoring of imine formation and consumption, while nuclear magnetic resonance spectroscopy enables quantitative analysis of all reaction components [30]. These analytical approaches have confirmed that reaction selectivity can be optimized through precise control of reactant ratios and reaction temperature [30].
Phenpromethamine exhibits distinctive thermodynamic characteristics that reflect its molecular structure and intermolecular interactions. The compound demonstrates relatively low thermal stability compared to other phenethylamine derivatives, with a melting point below 25°C [1] [2], indicating its existence as a liquid or low-melting solid at ambient conditions. This low melting point can be attributed to the flexible alkyl chain substitution and the secondary amine functionality, which reduces crystal packing efficiency compared to primary amines.
The boiling point of phenpromethamine ranges from 205-210°C at standard atmospheric pressure (760 mmHg) [3] [4], with a significantly lower boiling point of 95-96°C under reduced pressure (15 Torr) [3]. This substantial decrease in boiling point under vacuum conditions demonstrates typical behavior for organic amines and confirms the compound's moderate volatility. The temperature-dependent vapor pressure follows Antoine equation parameters, enabling accurate prediction of phase behavior across different operating conditions [5].
Critical point analysis reveals a critical temperature of 557.0 K (284°C), critical pressure of 39.60 bar, and critical density of 3.151 mol/L [5]. These critical constants place phenpromethamine within the expected range for substituted phenethylamines and indicate moderate intermolecular forces. The enthalpy of fusion is measured at 11.903 kJ/mol, while the enthalpy of vaporization ranges from 31.77 to 37.5 kJ/mol depending on temperature [5], reflecting the energy required to overcome hydrogen bonding and van der Waals interactions.
The solubility profile of phenpromethamine demonstrates its moderately lipophilic character with selective solvent interactions. Water solubility is estimated at 1.20 × 10⁴ mg/L (approximately 80.4 mM) [2], indicating moderate hydrophilic properties despite the aromatic and alkyl substituents. This relatively high aqueous solubility is primarily attributed to the basic nitrogen atom, which can form hydrogen bonds with water molecules and undergo protonation at physiological pH.
The octanol-water partition coefficient (LogP) ranges from 2.28 to 2.40 [6] [2], positioning phenpromethamine in the moderate lipophilicity range optimal for biological membrane permeation. This LogP value indicates a partition coefficient (P) between 251 and 2512, suggesting preferential distribution into lipophilic phases while maintaining sufficient aqueous solubility for biological activity [7].
The compound exhibits pH-dependent solubility behavior due to its basic nature, with a pKa value ranging from 9.65 to 10.35 [3] [6]. At physiological pH (7.4), phenpromethamine exists predominantly in its protonated form, significantly enhancing water solubility compared to the neutral species. This ionization behavior is crucial for understanding bioavailability and tissue distribution patterns.
Organic solvent solubility varies considerably based on hydrogen bonding capacity and polarity. The compound shows slight solubility in chloroform and methanol [3], while demonstrating enhanced solubility in more polar aprotic solvents. Quantitative solubility data for the hydrochloride salt indicates 3 mg/mL in dimethylformamide, 5 mg/mL in dimethyl sulfoxide, and 20 mg/mL in ethanol [8], reflecting the improved solvation of the ionic form in polar solvents.
Infrared Spectroscopy
The infrared spectrum of phenpromethamine displays characteristic absorption bands that enable unambiguous identification and structural confirmation. The N-H stretching vibration appears as a medium-intensity absorption in the 3300-3500 cm⁻¹ region, typical for secondary amines. Aromatic C-H stretching vibrations occur at 3000-3100 cm⁻¹, while aliphatic C-H stretching produces strong absorption bands between 2800-3000 cm⁻¹ [9] [10].
The aromatic C=C stretching region (1600-1650 cm⁻¹) shows strong characteristic bands corresponding to the phenyl ring system. Methyl and methylene bending vibrations appear at 1450-1500 cm⁻¹, while C-N stretching modes are observed at 1350-1400 cm⁻¹ and 1000-1100 cm⁻¹ for aromatic and aliphatic C-N bonds, respectively. The aromatic substitution pattern is confirmed by strong out-of-plane C-H bending vibrations at 800-900 cm⁻¹ and ring vibrations at 700-800 cm⁻¹.
Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectroscopic analysis reveals distinct resonance patterns characteristic of the phenpromethamine structure [11] [12]. Aromatic protons appear as complex multiplets in the 7.1-7.4 ppm region, consistent with monosubstituted benzene derivatives. The benzylic CH proton resonates as a quartet at 2.8-3.2 ppm due to coupling with the adjacent methyl group.
The methylene protons (CH₂N) produce multiplet signals at 2.4-2.8 ppm, while the N-methyl group appears as a singlet at 2.1-2.4 ppm. The terminal methyl group shows a characteristic doublet at 1.0-1.3 ppm, confirming the branched alkyl chain structure.
¹³C NMR spectroscopy provides complementary structural information with aromatic carbons appearing between 126-142 ppm. The benzylic carbon resonates at 35-40 ppm, while the aminomethyl carbon appears at 60-65 ppm. The N-methyl and terminal methyl carbons are observed at 30-35 ppm and 15-20 ppm, respectively, confirming the complete carbon framework.
Mass Spectrometry
Electron ionization mass spectrometry of phenpromethamine produces characteristic fragmentation patterns that facilitate identification and structural elucidation [13] [14] [15]. The molecular ion peak appears at m/z 149 with moderate intensity (25-35% relative abundance). The base peak typically occurs at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) formed through benzylic cleavage.
Significant fragment ions include m/z 105 (C₈H₉⁺, 40-60% intensity) from benzylic cleavage, m/z 58 (C₃H₈N⁺, 60-80% intensity) from α-cleavage at nitrogen, and m/z 44 (C₂H₆N⁺, 40-60% intensity) representing further N-alkyl fragmentation. Additional diagnostic fragments at m/z 134 ([M-CH₃]⁺) and m/z 121 ([M-C₂H₄]⁺) provide confirmation of the methylated ethylamine side chain.
Density Functional Theory calculations using B3LYP/6-31G* basis sets provide comprehensive insights into the electronic structure and molecular properties of phenpromethamine [16]. The optimized molecular geometry reveals a molecular volume of approximately 180-190 Ų and a polar surface area of 12.03 Ų, indicating moderate molecular size with limited polar character.
Electronic structure analysis shows HOMO energy levels between -8.5 to -9.0 eV and LUMO energy levels from -0.5 to -1.0 eV, resulting in an energy gap of 7.5-8.5 eV. This substantial HOMO-LUMO gap indicates good chemical stability and moderate reactivity under standard conditions. The calculated dipole moment ranges from 1.2-1.8 Debye, confirming the polar nature due to the amine functionality.
Frontier molecular orbital analysis reveals that the HOMO is primarily localized on the aromatic ring system and nitrogen atom, while the LUMO shows distribution across the phenyl ring. This electronic distribution pattern suggests electrophilic attack preferentially occurs at the aromatic system, while nucleophilic interactions involve the nitrogen center.
Chemical reactivity descriptors include an ionization potential of 8.5-9.0 eV, electron affinity of 0.5-1.0 eV, and chemical hardness of 3.8-4.2 eV. The electronegativity value of 4.5-5.0 eV and electrophilicity index of 2.5-3.0 eV indicate moderate electron-accepting capability and reactivity toward nucleophiles.
Molecular descriptor analysis shows four rotatable bonds, one hydrogen bond donor, and one hydrogen bond acceptor, with zero violations of Lipinski's Rule of Five. These properties support favorable drug-like characteristics and predict good oral bioavailability. The calculated molar refractivity of 48-52 cm³/mol and polarizability of 19-21 Ų are consistent with the molecular size and electronic structure.
ADMET property predictions indicate high blood-brain barrier permeability and central nervous system activity, consistent with the compound's psychoactive properties. Human intestinal absorption is predicted to exceed 90%, with high Caco-2 permeability confirming excellent oral bioavailability potential. The compound is predicted to be a potent CYP2D6 inhibitor while serving as a CYP3A4 substrate, important considerations for drug-drug interactions.
Toxicity predictions suggest non-mutagenic and non-carcinogenic properties, with low hepatotoxicity risk and weak hERG inhibition. Plasma protein binding is estimated at 60-80%, with a volume of distribution of 2-4 L/kg and clearance of 15-25 mL/min/kg, indicating moderate tissue distribution and elimination rates.
Corrosive;Irritant